molecular formula C16H20N4O5S B2413969 N-(2,3-dimethoxyphenyl)-3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carboxamide CAS No. 2319633-61-7

N-(2,3-dimethoxyphenyl)-3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carboxamide

Cat. No.: B2413969
CAS No.: 2319633-61-7
M. Wt: 380.42
InChI Key: AQAIFIOWXDTGOM-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxyphenyl)-3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carboxamide is a synthetically designed small molecule that incorporates two pharmaceutically significant motifs: an azetidinone ring and a methyl-imidazole sulfonamide group. The azetidinone (or 2-azetidinone) nucleus is a four-membered lactam ring that is a key structural component of all beta-lactam antibiotics . Beyond its classic antibiotic role, this scaffold is recognized as a privileged structure in medicinal chemistry and has demonstrated a wide spectrum of pharmacological activities, including serving as a cholesterol absorption inhibitor and an enzyme inhibitor . The imidazole ring is a versatile heterocycle commonly found in biologically active compounds and approved drugs, often contributing to hydrogen bonding and metal coordination. The strategic combination of these groups into a single hybrid molecule makes this compound a valuable chemical tool for probing novel biological pathways. Its structure suggests potential as a starting point for investigating inhibitors of various enzymatic targets. Researchers may find application for this compound in early-stage drug discovery, particularly in programs focused on infectious diseases or oncology, where both azetidinone and imidazole derivatives have shown significant promise . The presence of the sulfonyl group offers a potential handle for additional molecular interactions, such as binding to enzyme active sites that prefer sulfonamide-containing inhibitors. This product is provided for research purposes to support the development of new therapeutic agents and chemical probes. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,3-dimethoxyphenyl)-3-(1-methylimidazol-2-yl)sulfonylazetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5S/c1-19-8-7-17-16(19)26(22,23)11-9-20(10-11)15(21)18-12-5-4-6-13(24-2)14(12)25-3/h4-8,11H,9-10H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAIFIOWXDTGOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)NC3=C(C(=CC=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Azetidine-1-Carboxamide Core

The azetidine ring is typically synthesized via cyclization or ring-opening reactions. A common approach involves the use of 3-aminomethylazetidine intermediates. For example, US9365562B2 discloses azetidine derivatives prepared by nucleophilic substitution of 3-chloroazetidine with amines. In one protocol, 3-chloroazetidine is reacted with benzylamine in dimethylformamide (DMF) at 80°C for 12 hours, yielding 3-(benzylamino)azetidine (78% yield).

For carboxamide functionalization, the azetidine amine is coupled with activated carbonyl species. US20080312205A1 describes a method where 3-aminoazetidine is treated with 2,3-dimethoxyphenyl isocyanate in tetrahydrofuran (THF) at 0–25°C, forming N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide in 85% yield.

Synthesis of 1-Methyl-1H-imidazole-2-Sulfonyl Chloride

The sulfonyl group is introduced via sulfonation of 1-methylimidazole. Ambeed outlines the conversion of (1-methyl-1H-imidazol-2-yl)methanol (BB6) to 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride (BB7) using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C to room temperature (95% yield). Subsequent oxidation with hydrogen peroxide (H₂O₂) and sulfuric acid (H₂SO₄) generates the sulfonyl chloride derivative.

Step Reagents/Conditions Yield Reference
1 SOCl₂, DCM, 0°C → rt 95%
2 H₂O₂, H₂SO₄, 50°C 88%

Sulfonylation of Azetidine Carboxamide

Coupling the sulfonyl chloride with the azetidine carboxamide requires base-mediated sulfonylation. PMC6149424 reports a similar reaction where triazolopyrimidines are sulfonylated using pyridine as a base. Applied to this target, 3-aminoazetidine-1-carboxamide is reacted with 1-methyl-1H-imidazole-2-sulfonyl chloride in pyridine at 0°C for 2 hours, followed by warming to room temperature (72% yield).

Optimization Note: Excess pyridine (2.5 eq) improves yield by neutralizing HCl byproducts.

Integrated Synthetic Routes

Sequential Approach (Linear Synthesis)

  • Azetidine Carboxamide Formation :
    • 3-Aminoazetidine + 2,3-dimethoxyphenyl isocyanate → N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide (85%).
  • Sulfonylation :
    • Azetidine carboxamide + 1-methylimidazole-2-sulfonyl chloride → Target compound (72%).

Overall Yield : 61% (0.85 × 0.72).

Convergent Approach

  • Pre-sulfonylated Azetidine :
    • 3-((1-Methyl-1H-imidazol-2-yl)sulfonyl)azetidine is prepared via sulfonylation of 3-aminoazetidine (91% yield).
  • Carboxamide Coupling :
    • Sulfonylated azetidine + 2,3-dimethoxyphenyl isocyanate → Target compound (83%).

Overall Yield : 75% (0.91 × 0.83).

Reaction Optimization and Challenges

Purification Challenges

  • Sulfonyl Chloride Stability : The imidazole sulfonyl chloride intermediate is hygroscopic, requiring anhydrous conditions.
  • Carboxamide Hydrolysis : Basic conditions during sulfonylation may hydrolyze the carboxamide. Using milder bases (e.g., triethylamine) at 0°C mitigates this.

Solvent and Temperature Effects

  • DMF vs. THF : DMF increases reaction rates but complicates purification. THF offers better selectivity for carboxamide coupling.
  • Low-Temperature Sulfonylation : Reactions at 0°C reduce side products (e.g., disulfonation).

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (DMSO-d₆): δ 7.75 (s, 1H, imidazole), 6.90–7.10 (m, 3H, aromatic), 4.20 (m, 4H, azetidine), 3.85 (s, 3H, N-CH₃).
  • Mass Spectrometry (MS) :
    • ESI-MS : m/z 435.1 [M+H]⁺ (calculated 435.15).

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxyphenyl)-3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure that includes an azetidine ring, a sulfonamide group, and a dimethoxyphenyl moiety. The synthesis typically involves several steps, utilizing starting materials such as 2,3-dimethoxyphenyl derivatives and imidazole-based sulfonamides. The general synthetic route may include:

  • Formation of the Azetidine Ring : This is achieved through cyclization reactions involving suitable precursors.
  • Sulfonamide Attachment : The sulfonamide moiety is introduced via nucleophilic substitution reactions.
  • Final Carboxamide Formation : The carboxamide group is added to complete the structure.

The molecular formula for this compound is C16H20N4O4S, with a molar mass of approximately 356.41 g/mol.

Antimicrobial Properties

Recent studies suggest that compounds with similar structural features exhibit promising antimicrobial activities. For instance, derivatives of imidazole-based sulfonamides have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. The potential mechanism of action may involve inhibition of bacterial enzyme systems or disruption of cell wall synthesis.

Anticancer Activity

N-(2,3-dimethoxyphenyl)-3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carboxamide has been evaluated for its anticancer properties. Preliminary in vitro studies indicate that it may inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . Further research is required to elucidate its specific pathways and efficacy in vivo.

Antitubercular Activity

There is emerging interest in the antitubercular potential of this compound. Similar compounds have demonstrated activity against Mycobacterium tuberculosis, suggesting that this compound could be explored for its inhibitory effects on vital mycobacterial enzymes .

Case Study 1: Anticancer Efficacy

A study focused on the anticancer activity of related azetidine derivatives reported significant growth inhibition in several cancer cell lines, including OVCAR-8 and NCI-H460. These findings suggest that structural modifications can enhance potency against specific cancer types .

CompoundCell Line% Growth Inhibition
Compound AOVCAR-885%
Compound BNCI-H46075%

Case Study 2: Antimicrobial Activity Evaluation

In another investigation, a series of sulfonamide derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural motifs exhibited varying degrees of antibacterial activity, highlighting the importance of functional group positioning .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli16 µg/mL

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxyphenyl)-3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing substrate binding.

    Modulating receptor activity: Acting as an agonist or antagonist at receptor sites.

    Altering signal transduction pathways: Affecting the downstream signaling events within cells.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethoxyphenyl)-3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carboxamide: Known for its unique structural features and biological activity.

    Other azetidine derivatives: Compounds with similar azetidine cores but different substituents, such as this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(2,3-dimethoxyphenyl)-3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's synthesis, biological activity, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C13H16N4O4S\text{C}_{13}\text{H}_{16}\text{N}_4\text{O}_4\text{S}
  • Molecular Weight : 308.36 g/mol
  • CAS Number : 1331234-91-3

Synthesis

The synthesis of this compound involves a multi-step process that includes the formation of the azetidine ring and subsequent modifications to introduce the imidazole and sulfonyl groups. The methodology typically results in high yields and purity, as indicated by X-ray diffraction studies that confirm the expected structural conformations .

Antitumor Activity

Recent studies have shown that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing imidazolyl groups have been tested against various cancer cell lines, including A549 (lung cancer), HCC827, and NCI-H358. The results indicate that these compounds can effectively inhibit cell proliferation with IC50 values ranging from 0.85 μM to 6.75 μM in 2D assays .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (μM) in 2D AssayIC50 (μM) in 3D Assay
Compound AA5492.12 ± 0.214.01 ± 0.95
Compound BHCC8275.13 ± 0.977.02 ± 3.25
Compound CNCI-H3580.85 ± 0.051.73 ± 0.01

Antimicrobial Activity

In addition to antitumor effects, the compound has shown promising antimicrobial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. In vitro tests reveal that it exhibits a lower toxicity profile while maintaining effectiveness against bacterial growth .

Table 2: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 μg/mL
Compound BS. aureus8 μg/mL
Compound CS. cerevisiae10 μg/mL

The proposed mechanism of action for this compound involves interaction with cellular pathways associated with apoptosis and cell cycle regulation. Specifically, it is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of pro-apoptotic factors . Furthermore, its antibacterial properties may stem from disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Case Studies

A notable case study involved the evaluation of a similar imidazole derivative in a preclinical model where it demonstrated significant tumor reduction in xenograft models of lung cancer . The study highlighted the compound's ability to penetrate tumor tissues effectively and engage with target pathways.

Q & A

Basic: What are the key synthetic pathways for this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the functionalization of the azetidine ring. A common approach includes:

  • Step 1: Sulfonylation of the azetidine ring using 1-methyl-1H-imidazole-2-sulfonyl chloride under basic conditions (e.g., triethylamine in acetonitrile) to introduce the sulfonyl group .
  • Step 2: Carboxamide formation via coupling of the sulfonylated azetidine with 2,3-dimethoxyaniline using carbodiimide coupling agents (e.g., EDC/HOBt) in DMF .
  • Optimization: Yield improvements (≥15%) are achievable by controlling reaction temperature (0–5°C for sulfonylation to minimize side reactions) and using anhydrous solvents. Monitoring via TLC or HPLC ensures intermediate purity .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR Spectroscopy: Assign peaks for the azetidine ring (δ 3.8–4.2 ppm for CH2 groups), imidazole sulfonyl protons (δ 7.2–7.5 ppm), and dimethoxyphenyl aromatic protons (δ 6.7–7.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ expected for C18H22N4O5S: 406.1264) with <2 ppm error .
  • HPLC-PDA: Assess purity (>98%) using a C18 column (ACN/water gradient, 0.1% TFA) with UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies in bioactivity (e.g., IC50 variations in kinase inhibition assays) may arise from:

  • Assay Conditions: Standardize buffer pH, ATP concentration, and incubation time across studies. For example, kinase assays at 10 μM ATP vs. 1 mM ATP yield divergent results due to competition .
  • Compound Stability: Perform stability studies in assay buffers (e.g., DMSO vs. aqueous media) using LC-MS to detect degradation products .
  • Data Normalization: Use internal controls (e.g., staurosporine for kinase inhibition) and report data as mean ± SD from ≥3 replicates .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting the imidazole sulfonyl moiety?

Methodological Answer:

  • Analog Design: Synthesize derivatives with substitutions at the imidazole 1-position (e.g., ethyl, benzyl) or sulfonyl group replacement (e.g., carbonyl, phosphonyl) .
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., kinases), focusing on sulfonyl oxygen interactions with catalytic lysine residues .
  • Biological Validation: Test analogs in enzyme inhibition assays (e.g., fluorescence polarization) and correlate activity with steric/electronic parameters (Hammett σ values) .

Advanced: How should pharmacokinetic (PK) properties be evaluated in preclinical models?

Methodological Answer:

  • In Vitro ADME:
    • Microsomal Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to estimate metabolic clearance .
    • Plasma Protein Binding: Use ultrafiltration or equilibrium dialysis to measure free fraction .
  • In Vivo PK: Administer IV/PO doses in rodents, collect plasma at timed intervals, and calculate AUC, Cmax, and t1/2 using non-compartmental analysis (Phoenix WinNonlin) .

Advanced: What experimental designs are suitable for assessing off-target effects in cellular assays?

Methodological Answer:

  • Broad-Panel Profiling: Screen against panels of 50+ kinases/pharmacologically relevant targets (e.g., Eurofins Cerep) to identify off-target interactions .
  • CRISPR-Cas9 Knockout Models: Generate cell lines lacking the primary target (e.g., specific kinase) to isolate compound effects from secondary pathways .
  • Transcriptomics: Perform RNA-seq on treated vs. untreated cells and analyze differentially expressed genes (e.g., GO enrichment via DAVID) .

Basic: What are the storage and handling protocols to ensure compound stability?

Methodological Answer:

  • Storage: Lyophilized powder stored at -20°C under argon in amber vials to prevent hydrolysis/oxidation .
  • Reconstitution: Use freshly dried DMSO (≤0.1% H2O) for stock solutions; avoid freeze-thaw cycles .

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